7-(2-chlorobenzyl)-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(2-chlorobenzyl)-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorobenzyl group, a hydrazinyl group, and a purine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the chlorobenzyl and hydrazinyl groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorobenzyl)-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(2-chlorobenzyl)-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: An organic compound with a similar benzyl group but different functional groups.
Chlorobenzene: A simpler aryl chloride with a single chlorine atom on the benzene ring.
Uniqueness
7-(2-chlorobenzyl)-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a purine core with chlorobenzyl and hydrazinyl groups. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H13ClN6O2 |
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Molecular Weight |
320.73 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-hydrazinyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C13H13ClN6O2/c1-19-10-9(11(21)17-13(19)22)20(12(16-10)18-15)6-7-4-2-3-5-8(7)14/h2-5H,6,15H2,1H3,(H,16,18)(H,17,21,22) |
InChI Key |
PIYTTXJEUJZVNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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